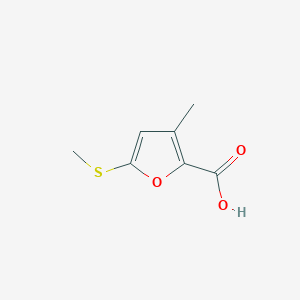

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

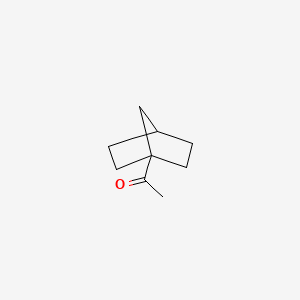

“3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid” is a furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . The compound has a molecular weight of 172.2 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-5-(methylthio)furan-2-carboxylic acid . The InChI code is 1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .Aplicaciones Científicas De Investigación

Optical Resolution and Chiral Synthesis

One study highlights the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate, illustrating the importance of furan derivatives in achieving enantiomerically pure compounds. This process involves the practical and efficient resolution of carboxylic acid via l-and d-menthyl esters, emphasizing the role of furan derivatives in synthesizing optically active compounds for pharmaceutical and chemical research (Yodo et al., 1988).

Intramolecular Cyclization

Another application is showcased in the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel cyclic compounds. This process highlights the utility of furan derivatives in synthesizing complex molecular structures, potentially useful in the development of new pharmaceuticals and materials (Remizov et al., 2019).

Fragmentation Studies

Research on the dissociative electron attachment study to 2-furoic acid reveals how carboxylation affects the stability of furan rings, offering insights into the electronic properties of furan derivatives and their potential applications in understanding molecular fragmentation processes relevant to fields like environmental chemistry and atmospheric sciences (Zawadzki et al., 2020).

Catalytic Synthesis

Furan derivatives also play a crucial role in catalytic applications, as seen in the synthesis of furan-2(5H)-one derivatives using supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles. This study illustrates the utility of furan derivatives in facilitating clean, efficient synthetic processes for producing fine chemicals and polymers, highlighting their importance in green chemistry and catalysis (Khodaei et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-5-methylsulfanylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDSWMOTSAYILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2647994.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2647995.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2648001.png)

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)